Pharmacological significance of beta-fluoro phenethylamine derivatives
Pharmacological significance of beta-fluoro phenethylamine derivatives
This guide serves as an advanced technical resource for researchers investigating the structure-activity relationships (SAR) of phenethylamine derivatives. It focuses specifically on
Pharmacological Significance of -Fluoro Phenethylamine Derivatives
Core Directive: The Fluorine Bioisostere
In medicinal chemistry, the introduction of fluorine is a strategic tool to modulate pharmacokinetics without drastically altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).[1] However, placing fluorine at the
The "Fluorine Scan" Rationale
Researchers deploy
-
pKa Modulation: Lowering amine basicity to alter membrane permeability.[1]
-
Conformational Locking: Exploiting the "gauche effect" to mimic bioactive transporter-bound conformations.[1]
-
Metabolic Blockade: Preventing benzylic hydroxylation, a primary clearance pathway for amphetamine-class stimulants.[1]
Physicochemical Mechanics
The pKa Shift and Lipophilicity
The high electronegativity of fluorine (
Significance: At physiological pH (7.4), a larger fraction of the
The Gauche Effect (Conformational Control)
Unlike non-polar substituents that prefer an anti (180°) conformation to minimize steric strain,
Mechanism:
-
Electrostatics: Attraction between the electropositive ammonium hydrogen (
) and the electronegative fluorine ( ). -
Hyperconjugation: Donation of electron density from the C-H
orbital into the low-lying C-F antibonding orbital ( ).[2]
This "conformational lock" is critical because the gauche rotamer mimics the folded conformation of dopamine bound to the Dopamine Transporter (DAT).
Figure 1: The thermodynamic shift from Anti to Gauche conformation induced by
Pharmacodynamics & SAR
The introduction of the
Transporter Affinity (DAT/NET/SERT)
While the gauche conformation mimics the bound state, the electron-withdrawing nature of fluorine reduces the electron density on the nitrogen. This weakens the cation-
Result:
Comparative Data Profile
Note: Values are approximate ranges derived from comparative rodent locomotor and in vitro synaptosome studies.
| Compound | Structure | pKa | DAT Affinity (IC50) | Metabolic Route |
| Amphetamine | ~9.9 | High (~50 nM) | Benzylic Hydroxylation (Major) | |
| ~8.7 | Moderate (~200-500 nM) | Renal Excretion (Unchanged) | ||
| 4-Fluoroamphetamine | Para-F-Amphetamine | ~9.8 | High (~100 nM) | N-Dealkylation / Ring Oxidation |
The "Sedative" Paradox
Early research (Dubin et al., 1985) indicated that while
-
Partial Agonism: Weakened efficacy at the transporter, leading to insufficient dopamine efflux to sustain stimulation.[1]
-
Adrenergic Activity: Direct interaction with
-adrenergic receptors (which tolerate lower basicity amines), causing systemic vasoconstriction and reduced motility.[1]
Metabolic Fate & Toxicology[3]
Blocking Benzylic Oxidation
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. In unsubstituted phenethylamines, Cytochrome P450 enzymes (CYP2D6) target the benzylic position for hydroxylation, leading to deactivation (formation of norephedrine derivatives).[1]
The Elimination Risk
A critical instability risk in
Figure 2: Metabolic pathway divergence. The C-F bond prevents oxidative deamination via the benzylic route but introduces a risk of chemical elimination under stress.
Experimental Protocols: Synthesis
Context: The synthesis of
Safety Warning
DAST is thermally unstable and reacts violently with water to produce HF.[1][3] All steps must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood.[1]
Protocol: Dehydroxy-Fluorination using DAST
-
Preparation of Precursor:
-
Dissolve 1.0 eq of the
-amino alcohol (N-protected if necessary to prevent aziridine formation) in anhydrous Dichloromethane (DCM). -
Cool the solution to -78°C (Dry ice/Acetone bath).
-
-
Reagent Addition:
-
Reaction Progression:
-
Allow the mixture to warm slowly to room temperature (RT) over 4–6 hours.
-
Note: Inversion of configuration occurs at the
-carbon (SN2 mechanism). If starting with (1S, 2S)-pseudoephedrine, the product will be the (1R, 2S)-fluoro derivative.
-
-
Quenching & Extraction:
-
Purification:
References
-
O'Hagan, D., et al. (2000).[1] The preferred conformation of N-beta-fluoroethylamides.[5] Observation of the fluorine amide gauche effect. Chemical Communications.[1] Link
-
Dubin, R. E., et al. (1985).[1][6] Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse.[7] Progress in Neuro-Psychopharmacology and Biological Psychiatry.[1][6] Link
-
Hunter, L. (2010).[1] The C–F bond as a conformational tool in organic and medicinal chemistry.[1] Beilstein Journal of Organic Chemistry.[1] Link
-
Rosen, P., et al. (2013).[1] Synthesis and transporter binding properties of 3-fluoromethamphetamine and 4-fluoromethamphetamine. Drug and Alcohol Dependence.[1] Link
-
Kirk, K. L. (2006).[1] Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated analogues.[1] Journal of Fluorine Chemistry.[1] Link
Sources
- 1. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
